Ethyl 2-cyclohexyl-4-thiazoleacetate
Description
Ethyl 2-cyclohexyl-4-thiazoleacetate is a thiazole-based ester derivative characterized by a cyclohexyl substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 4-position. Thiazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and material science due to their diverse reactivity and biological activity.
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
ethyl 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-12(15)8-11-9-17-13(14-11)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3 |
InChI Key |
YPUXRZZXYYYTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in the substituent at the 2-position of the thiazole ring:
*Molecular weight calculated based on structural analogy.
Physicochemical Properties
- Lipophilicity : The cyclohexyl group increases lipophilicity compared to phenyl or methoxyphenyl derivatives, as inferred from molecular volume and logP calculations.
- Solubility : Methoxy-substituted analogs exhibit better aqueous solubility due to polar functional groups, whereas cyclohexyl and phenyl derivatives are more hydrophobic .
- Reactivity: Amino-substituted derivatives (e.g., Ethyl 2-(2-aminothiazol-4-yl)glyoxylate) show higher reactivity in nucleophilic reactions, making them suitable for further functionalization .
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